4-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)butanoic acid
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Overview
Description
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)butanoic acid is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)butanoic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with α-halo acids. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)butanoic acid involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit DNA replication, making it effective against bacterial and cancer cells . The thiadiazole ring plays a crucial role in its biological activity by interacting with specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid .
- N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide .
- 2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl] compounds .
Uniqueness
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)butanoic acid is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
57658-76-1 |
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Molecular Formula |
C6H8N2O2S2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
4-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)butanoic acid |
InChI |
InChI=1S/C6H8N2O2S2/c9-5(10)3-1-2-4-7-8-6(11)12-4/h1-3H2,(H,8,11)(H,9,10) |
InChI Key |
RBVFLRAWKORMNY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=NNC(=S)S1)CC(=O)O |
Origin of Product |
United States |
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